4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine, often involves the reaction of amidoximes with carboxylic acids and their derivatives . The synthesis can be carried out in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows the compound to possess hydrogen bond acceptor properties .Mechanism of Action
Future Directions
The future directions for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine could involve further exploration of its biological activities and potential applications in medicine, given the known anti-inflammatory properties of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
3-phenyl-5-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICZKOGIHNOERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine |
Synthesis routes and methods
Procedure details
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